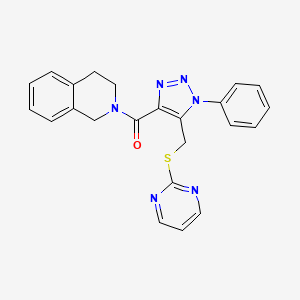

(3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone

Description

(3,4-Dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound with a highly complex structure

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6OS/c30-22(28-14-11-17-7-4-5-8-18(17)15-28)21-20(16-31-23-24-12-6-13-25-23)29(27-26-21)19-9-2-1-3-10-19/h1-10,12-13H,11,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRJSQPPUYPVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)CSC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone involves a multi-step process. A common route starts with the preparation of the 1,2,3-triazole ring through the azide-alkyne Huisgen cycloaddition, also known as the "click" reaction. Following this, the dihydroisoquinoline unit is incorporated using a condensation reaction with appropriate precursors. The final step typically involves the introduction of the methanone group under controlled conditions. Reaction temperatures, solvents, and catalysts are critical factors in ensuring high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis process is often optimized to maximize yield and minimize cost. This includes the use of continuous flow reactors for the "click" reaction, which ensures better control over reaction conditions and scalability. Solvent recovery and recycling are also employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline unit, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions are less common but can lead to the hydrogenation of the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.

Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydrogenated triazole compounds.

Substitution: Functionalized derivatives with potential bioactivity.

Scientific Research Applications

Chemistry

The compound is utilized as a building block for the synthesis of more complex molecules. Its unique triazole and isoquinoline structures make it an important intermediate in organic synthesis.

Biology

The compound exhibits significant bioactivity, including antimicrobial and anticancer properties. It is often studied for its potential use in developing new therapeutic agents.

Medicine

Due to its bioactivity, the compound is explored in the pharmaceutical industry for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through multiple molecular targets. In biological systems, it often interacts with enzymes and receptors, modulating their activity. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The isoquinoline unit can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

When compared to other triazole-based compounds, (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone stands out due to its dual functionality from both the triazole and isoquinoline units. This dual functionality provides a broader range of bioactivity and applications.

List of Similar Compounds

1-Phenyl-5-(pyrimidin-2-yl)-1H-1,2,3-triazole

2-(Phenylamino)-4H-3,1-benzoxazin-4-one

6-Phenyl-2-(1H-1,2,3-triazol-5-yl)quinoline

4-(1-Phenyl-1H-1,2,3-triazol-4-yl)-N,N-dimethylbenzamide

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone , often referred to as a hybrid molecule due to its structural complexity, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 396.48 g/mol. The structure features a dihydroisoquinoline moiety linked to a triazole scaffold through a pyrimidinylthio group, which enhances its biological activity by providing multiple points of interaction with biological targets.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The triazole ring is known to interfere with cancer cell proliferation and induce apoptosis. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

Compounds containing triazole and isoquinoline structures have demonstrated notable antimicrobial activity. They have been tested against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Antioxidant Activity

The antioxidant properties of triazole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . This antioxidant activity is attributed to the presence of electron-rich heterocycles that stabilize reactive oxygen species.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could interact with cell surface receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Anticancer Screening

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and screened them against human cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting strong potential for further development .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of triazole-containing compounds against resistant bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone?

- Methodology : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by thioetherification using pyrimidin-2-thiol. Optimize reaction conditions (e.g., solvent, temperature) based on similar triazole-thioether hybrids, where yields >95% were achieved under inert atmospheres (N₂) .

- Key Data : For analogous compounds, reaction times of 6–12 hours at 80–100°C in acetonitrile or DMF are effective. HRMS-ESI and multinuclear NMR (¹H, ¹³C) are critical for structural confirmation .

Q. How can analytical techniques resolve discrepancies in spectral data for this compound?

- Methodology : Combine ¹H-¹³C HSQC and HMBC NMR experiments to assign overlapping signals in the triazole and pyrimidine regions. For example, the pyrimidin-2-ylthio group’s sulfur atom may cause deshielding effects, shifting aromatic protons downfield (δ 8.5–9.0 ppm) .

- Troubleshooting : If HRMS data conflicts with theoretical mass, verify isotopic purity of precursors or assess potential adduct formation during ionization .

Q. What stability studies are recommended for this compound under laboratory storage conditions?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. For related heterocycles, degradation via hydrolysis of the thioether bond or triazole ring oxidation has been observed. Stabilize with antioxidants (e.g., BHT) in anhydrous DMSO at -20°C .

Advanced Research Questions

Q. How does the pyrimidin-2-ylthio moiety influence the compound’s biological activity in enzyme inhibition assays?

- Methodology : Perform comparative SAR by synthesizing analogs with substituents like -OCH₃ or -CF₃ at the pyrimidine 4-position. For triazole-thioether hybrids, pyrimidin-2-ylthio groups enhance binding to ATP pockets in kinases (IC₅₀ < 100 nM) due to sulfur’s polarizability and H-bond acceptor capacity .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes. Pyrimidin-2-ylthio groups in similar compounds show π-π stacking with Phe residues and hydrogen bonding with catalytic lysines .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Methodology : Employ co-solvent systems (e.g., 10% DMSO/PBS) or formulate as cyclodextrin complexes. For structurally related dihydroisoquinoline derivatives, β-cyclodextrin increased solubility 20-fold without altering bioactivity .

- Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy (λ = 250–300 nm for aromatic moieties) .

Q. How can in silico models predict metabolic pathways for this compound?

- Methodology : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism. The triazole ring is prone to CYP3A4-mediated oxidation, while the pyrimidin-2-ylthio group may undergo glutathione conjugation. Validate predictions with in vitro hepatocyte assays .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

- Approach : Normalize data using housekeeping genes (e.g., GAPDH) and control for off-target effects via CRISPR knockouts. For example, discrepancies in IC₅₀ values (e.g., 1 µM vs. 10 µM) may arise from differential expression of efflux transporters (e.g., P-gp) .

- Case Study : In DHODH inhibitors, cell permeability varied 5-fold between HeLa and Jurkat lines due to membrane lipid composition differences .

Experimental Design Considerations

Q. What controls are essential in assessing this compound’s cytotoxicity?

- Recommendations : Include vehicle controls (DMSO), positive controls (e.g., staurosporine for apoptosis), and isogenic cell lines (e.g., p53+/+ vs. p53-/-). For triazole derivatives, mitochondrial toxicity (via JC-1 staining) must be evaluated due to thioether redox activity .

Q. How to design a robust SAR study for optimizing target binding?

- Framework :

| Position | Variation | Assay | Expected Impact |

|---|---|---|---|

| Triazole C-5 | Alkyl vs. aryl | Kinase inhibition | Aryl groups improve hydrophobic interactions |

| Pyrimidine S | Replace with O/NH | SPR binding | Sulfur critical for π-stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.